Tafenoquine Succinate Tafenoquine Succinate
Brand Name: Vulcanchem
CAS No.: 106635-81-8
VCID: VC0115087
InChI: InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
SMILES: CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
Molecular Formula: C28H34F3N3O7
Molecular Weight: 581.6 g/mol

Tafenoquine Succinate

CAS No.: 106635-81-8

Reference Standards

VCID: VC0115087

Molecular Formula: C28H34F3N3O7

Molecular Weight: 581.6 g/mol

Tafenoquine Succinate - 106635-81-8

CAS No. 106635-81-8
Product Name Tafenoquine Succinate
Molecular Formula C28H34F3N3O7
Molecular Weight 581.6 g/mol
IUPAC Name butanedioic acid;4-N-[2,6-dimethoxy-4-methyl-5-[3-(trifluoromethyl)phenoxy]quinolin-8-yl]pentane-1,4-diamine
Standard InChI InChI=1S/C24H28F3N3O3.C4H6O4/c1-14-11-20(32-4)30-22-18(29-15(2)7-6-10-28)13-19(31-3)23(21(14)22)33-17-9-5-8-16(12-17)24(25,26)27;5-3(6)1-2-4(7)8/h5,8-9,11-13,15,29H,6-7,10,28H2,1-4H3;1-2H2,(H,5,6)(H,7,8)
Standard InChIKey CQBKFGJRAOXYIP-UHFFFAOYSA-N
SMILES CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
Canonical SMILES CC1=CC(=NC2=C1C(=C(C=C2NC(C)CCCN)OC)OC3=CC=CC(=C3)C(F)(F)F)OC.C(CC(=O)O)C(=O)O
Related CAS 106635-80-7 (Parent)
Synonyms Krintafel
N(4)-(2,6-dimethoxy-4-methyl-5-((3-trifluoromethyl)phenoxy)-8-quinolinyl)-1,4-pentanediamine
tafenoquine
tafenoquine maleate
tafenoquine succinate
WR 238605
WR-238605
PubChem Compound 163761
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator